3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone is a heterocyclic compound with the molecular formula C13H14N2O. It is a derivative of quinolinone, characterized by the presence of an ethylimino group at the 3-position and a methyl group at the 7-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone typically involves the condensation of 7-methyl-2(1H)-quinolinone with an appropriate ethylimino precursor. One common method is the reaction of 7-methyl-2(1H)-quinolinone with ethylamine in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ethylimino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone N-oxides, while reduction can produce 3-(ethylamino)methyl-7-methyl-2(1H)-quinolinone .
Wissenschaftliche Forschungsanwendungen
3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets. The ethylimino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound shares structural similarities with 3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone and is used as a coupling agent in peptide synthesis.
2-[(Ethylimino)methyl]-4-methoxyphenol: Another related compound with potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinolinone ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
573974-93-3 |
---|---|
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
3-(ethyliminomethyl)-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-3-14-8-11-7-10-5-4-9(2)6-12(10)15-13(11)16/h4-8H,3H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
NSRNUXZUYJOISW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=CC1=CC2=C(C=C(C=C2)C)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.